molecular formula C7H9N5O B11911894 1,7-Dimethylguanine CAS No. 26758-00-9

1,7-Dimethylguanine

Cat. No.: B11911894
CAS No.: 26758-00-9
M. Wt: 179.18 g/mol
InChI Key: TUUZAYXHOVBKGD-UHFFFAOYSA-N
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Description

1,7-Dimethylguanine is a methylated derivative of guanine, a purine nucleobase found in DNA and RNA. It is characterized by the addition of methyl groups at the 1 and 7 positions of the guanine molecule. This compound has a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethylguanine can be synthesized through the methylation of guanosine. The process involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing the glycosyl group to obtain the desired compound . The reaction conditions are typically mild, involving common methylating agents and hydrolysis under controlled conditions.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, such as guanosine, are readily available and cost-effective. The process involves multiple steps, including methylation and hydrolysis, with a total yield of approximately 70% . The method is designed to be safe, reliable, and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylguanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanine compounds .

Scientific Research Applications

1,7-Dimethylguanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dimethylguanine involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, influencing various biological pathways. The compound’s methyl groups play a crucial role in its binding affinity and specificity. It may also act as an inhibitor or modulator of certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    7,9-Dimethylguanine: Another methylated guanine derivative with methyl groups at the 7 and 9 positions.

    1-Methylguanine: A simpler derivative with a single methyl group at the 1 position.

    7-Methylguanine: A derivative with a methyl group at the 7 position.

Uniqueness

1,7-Dimethylguanine is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. Compared to other methylated guanine derivatives, it has distinct reactivity and binding characteristics, making it valuable in various research applications .

Properties

CAS No.

26758-00-9

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-1,7-dimethylpurin-6-one

InChI

InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3,(H2,8,10)

InChI Key

TUUZAYXHOVBKGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=N2)N)C

Origin of Product

United States

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